molecular formula C25H26F3N5O B376481 5-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

5-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B376481
M. Wt: 469.5g/mol
InChI Key: LCSZDUIIYVECMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with a trifluoromethyl group, a methylphenyl group, and a phenylpiperazino group. These substitutions contribute to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This can be achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Substitution with the methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst.

    Attachment of the phenylpiperazino group: This can be done through a nucleophilic substitution reaction using 4-phenylpiperazine and an appropriate leaving group on the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, the compound is studied for its potential biological activities, including its interactions with various biological targets. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, 5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone is investigated for its potential therapeutic applications. Its unique structure and chemical properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: A nonsteroidal anti-inflammatory drug with a similar pyrazole core and trifluoromethyl group.

    Fluoxetine: An antidepressant with a trifluoromethyl group, used as a comparison for its pharmacological properties.

Uniqueness

The uniqueness of 5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone lies in its combination of a pyrazolo[1,5-a]pyrimidine core with diverse substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H26F3N5O

Molecular Weight

469.5g/mol

IUPAC Name

[5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C25H26F3N5O/c1-17-7-9-18(10-8-17)21-15-22(25(26,27)28)33-23(30-21)20(16-29-33)24(34)32-13-11-31(12-14-32)19-5-3-2-4-6-19/h2-10,16,21-22,30H,11-15H2,1H3

InChI Key

LCSZDUIIYVECMS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)N4CCN(CC4)C5=CC=CC=C5)N2)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)N4CCN(CC4)C5=CC=CC=C5)N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.